molecular formula C22H18N4O B12008706 1-(4-Morpholinyl)-3-phenylpyrido(1,2-A)benzimidazole-4-carbonitrile

1-(4-Morpholinyl)-3-phenylpyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B12008706
M. Wt: 354.4 g/mol
InChI Key: KBMQEEMVPMJVMC-UHFFFAOYSA-N
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Description

1-(4-Morpholinyl)-3-phenylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a carbonitrile group, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Morpholinyl)-3-phenylpyrido(1,2-A)benzimidazole-4-carbonitrile involves several steps, typically starting with the formation of the pyrido[1,2-a]benzimidazole core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include morpholine, phenylboronic acid, and cyanogen bromide.

Chemical Reactions Analysis

1-(4-Morpholinyl)-3-phenylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Morpholinyl)-3-phenylpyrido(1,2-A)benzimidazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinyl)-3-phenylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Morpholinyl)-3-phenylpyrido(1,2-A)benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

  • 3-Methyl-1-{[3-(4-morpholinyl)propyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 3-Isopropyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-(4-Morpholinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

These compounds share structural similarities but differ in the nature of the substituents attached to the pyrido[1,2-a]benzimidazole core. The unique combination of the morpholine, phenyl, and carbonitrile groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

1-morpholin-4-yl-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H18N4O/c23-15-18-17(16-6-2-1-3-7-16)14-21(25-10-12-27-13-11-25)26-20-9-5-4-8-19(20)24-22(18)26/h1-9,14H,10-13H2

InChI Key

KBMQEEMVPMJVMC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5

Origin of Product

United States

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